molecular formula C24H24N4O4S B3200782 N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 1019095-65-8

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B3200782
CAS No.: 1019095-65-8
M. Wt: 464.5 g/mol
InChI Key: GOMMQBJZVYDFBF-UHFFFAOYSA-N
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Description

The compound N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a thiazole ring and aryloxy groups. Structurally, it combines a 3-methylpyrazole moiety linked to a 4-(4-ethoxyphenyl)thiazol-2-yl group at the N1 position and a 2-(2-methoxyphenoxy)acetamide side chain at the C5 position.

Properties

IUPAC Name

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c1-4-31-18-11-9-17(10-12-18)19-15-33-24(25-19)28-22(13-16(2)27-28)26-23(29)14-32-21-8-6-5-7-20(21)30-3/h5-13,15H,4,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMMQBJZVYDFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)COC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a pyrazole moiety, and an acetamide functional group. Its molecular formula is C24H24N4O3SC_{24}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 448.5 g/mol. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : Reaction of 4-ethoxyphenyl isothiocyanate with α-haloketones.
  • Formation of the Pyrazole Ring : Reacting hydrazine derivatives with β-diketones or β-ketoesters.
  • Coupling : Final coupling of the intermediates to form the target compound.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Anti-inflammatory Activity : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Anticancer Properties : It can interact with DNA and may exert cytotoxic effects on cancer cells through apoptosis induction.
  • Antimicrobial Effects : Exhibits activity against a range of microbial pathogens.

Pharmacological Studies

Research has demonstrated various pharmacological activities associated with similar compounds in the pyrazole and thiazole classes:

Activity Reference
AnalgesicVijesh et al., 2013
AnticancerDawood et al., 2013; Koca et al., 2013
AntifungalZhang et al., 2017
Anti-inflammatoryBadawey & El-Ashmawey, 1998
AntimicrobialMabkhot et al., 2016

Case Studies and Research Findings

  • Anticancer Screening : A study identified novel anticancer compounds through screening drug libraries against multicellular spheroids, highlighting this compound as a candidate for further development in oncology .
  • Mechanistic Insights : Investigations into the compound's mechanism revealed its potential to disrupt cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation.
  • Synergistic Effects : Research has also suggested that combining this compound with other therapeutic agents may enhance its efficacy against resistant strains of bacteria and cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups (e.g., ethoxy, methoxy): Present in the target compound, these groups enhance solubility and modulate receptor binding via H-bonding or π-π interactions, contrasting with electron-withdrawing groups (e.g., chloro, cyano in ), which increase reactivity but reduce bioavailability .
  • Thiazole vs.

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity : Thiazole-pyrazole hybrids (e.g., ) show broad-spectrum antimicrobial effects, with methoxy/ethoxy groups enhancing membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide

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